
2-(m-Tolyl)pipérazine
Vue d'ensemble
Description
2-(m-Tolyl)piperazine is a chemical compound belonging to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-methylphenyl group. This compound is known for its potential therapeutic effects and is widely used in medical and industrial research .
Applications De Recherche Scientifique
2-(m-Tolyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders and infections.
Industry: Utilized in the manufacturing of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 2-(m-Tolyl)piperazine, a derivative of piperazine, is the GABA receptor . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
2-(m-Tolyl)piperazine, similar to other piperazine compounds, acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
For instance, some piperazine alkaloids have been found to be involved in the biosynthesis of heterobicyclic and spirocyclic isoquinolone skeletons .
Pharmacokinetics
It is known that piperazine compounds, upon entry into the systemic circulation, are partly oxidized and partly eliminated as an unchanged compound
Result of Action
Given its mode of action as a gaba receptor agonist, it can be inferred that it may cause hyperpolarization of nerve endings, leading to the paralysis of certain organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the use of N-hydroxyethyl ethylenediamine as the starting material .
Industrial Production Methods
Industrial production of piperazine derivatives, including 2-(m-Tolyl)piperazine, often involves catalytic processes. These processes include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, as well as one-step intermolecular cyclization using ethylenediamine and monoethanolamine .
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Tolyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
N-benzoylated piperazine: Used in various pharmaceutical applications.
2-substituted chiral piperazines: Synthesized for specific biological activities
Uniqueness
2-(m-Tolyl)piperazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its 3-methylphenyl group enhances its potential therapeutic effects compared to other piperazine derivatives.
Propriétés
IUPAC Name |
2-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11/h2-4,7,11-13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRYPWVHQPPINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401263 | |
| Record name | 2-(3-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776269-51-3 | |
| Record name | 2-(3-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



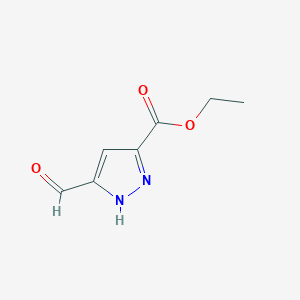
![3-[2-[2-[(3-Ethyl-5-methyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1599098.png)
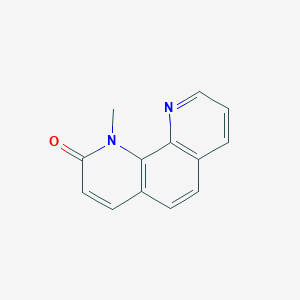
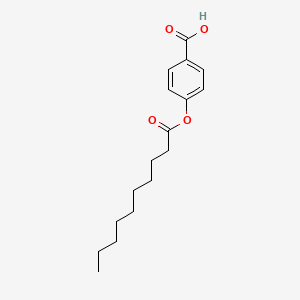
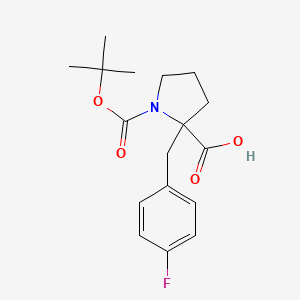
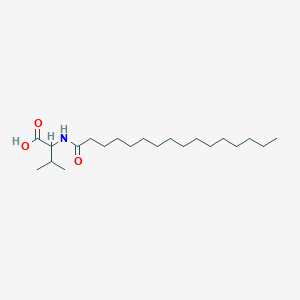
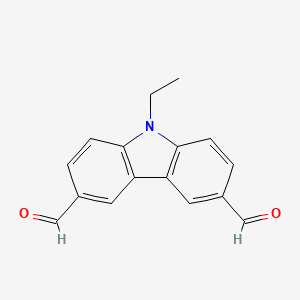
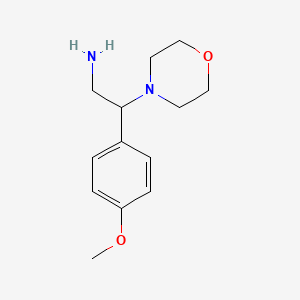
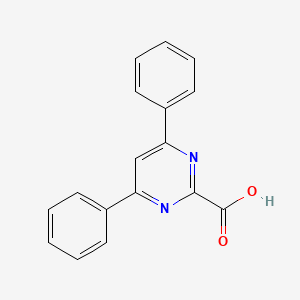
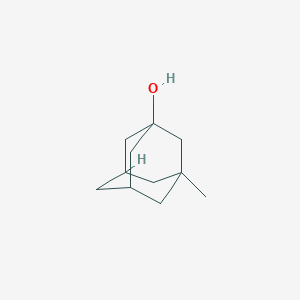
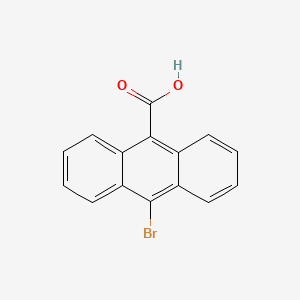
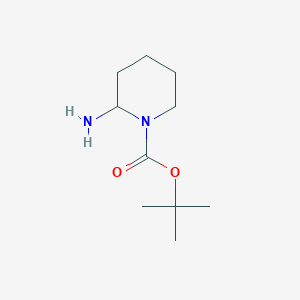
![1,3,5-Tris[4-(chloromethyl)phenyl]benzene](/img/structure/B1599116.png)
